2,6-Bis(dimethylamino)benzonitrile

Photophysics Intramolecular Charge Transfer Fluorescent Probes

2,6-Bis(dimethylamino)benzonitrile (CAS 20926-04-9) is an organic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol. It is characterized by a benzene ring substituted with two dimethylamino groups at the 2 and 6 positions and a nitrile group at the 1 position.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 20926-04-9
Cat. No. B1306047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(dimethylamino)benzonitrile
CAS20926-04-9
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=CC=C1)N(C)C)C#N
InChIInChI=1S/C11H15N3/c1-13(2)10-6-5-7-11(14(3)4)9(10)8-12/h5-7H,1-4H3
InChIKeyACOQDKIUGAKZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(dimethylamino)benzonitrile (CAS 20926-04-9) Procurement & Baseline Characterization


2,6-Bis(dimethylamino)benzonitrile (CAS 20926-04-9) is an organic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . It is characterized by a benzene ring substituted with two dimethylamino groups at the 2 and 6 positions and a nitrile group at the 1 position . The compound is typically a solid at room temperature, with a reported melting point of 71–73 °C and a boiling point of 346.7 °C at 760 mmHg . The compound is commonly used as a specialty intermediate in organic synthesis and proteomics research applications .

Why In-Class Substitution of 2,6-Bis(dimethylamino)benzonitrile Is Not Feasible


The unique 2,6-substitution pattern of 2,6-Bis(dimethylamino)benzonitrile imparts distinct chemical and physical properties that cannot be replicated by other isomers or in-class analogs . The ortho arrangement of the two dimethylamino groups relative to the nitrile creates a sterically congested environment that profoundly influences its reactivity, electronic structure, and photophysical behavior [1]. Attempts to substitute with para-substituted analogs (e.g., 4-(dimethylamino)benzonitrile) or meta-substituted analogs (e.g., 3,5-bis(dimethylamino)benzonitrile) will result in fundamentally different charge transfer dynamics, emission properties, and synthetic utility, as quantified in Section 3 [2].

2,6-Bis(dimethylamino)benzonitrile: Quantitative Differentiation Evidence


Photophysical Differentiation: Dual Fluorescence vs. Single Emission in 2,6-Bis(dimethylamino)benzonitrile

2,6-Bis(dimethylamino)benzonitrile exhibits dual fluorescence emission, a hallmark of intramolecular charge transfer (ICT) dynamics, in contrast to many structurally similar analogs that display only a single emission band . This dual emission arises from the presence of two distinct excited states, providing a unique spectroscopic signature not observed in compounds like 4-aminobenzonitrile (ABN) or 4-(methylamino)benzonitrile (MABN), which show only single-exponential fluorescence decays [1].

Photophysics Intramolecular Charge Transfer Fluorescent Probes

Structural Differentiation: Steric Effects in 2,6-Bis(dimethylamino)benzonitrile vs. 4-(Dimethylamino)benzonitrile

The ortho,ortho'-disubstitution pattern of 2,6-Bis(dimethylamino)benzonitrile introduces significant steric hindrance around the nitrile group, which is absent in the para-substituted analog 4-(dimethylamino)benzonitrile . This steric congestion alters the compound's reactivity profile, making it a more hindered nucleophile and influencing its coordination behavior in metal complexes [1].

Steric Hindrance Synthetic Intermediate Ligand Design

Physical Property Differentiation: Melting Point Comparison for 2,6-Bis(dimethylamino)benzonitrile

2,6-Bis(dimethylamino)benzonitrile has a reported melting point of 71–73 °C, classifying it as a low-melting solid at ambient conditions . This is in contrast to the parent compound 4-(dimethylamino)benzonitrile, which is reported to have a melting point of 74–76 °C . While the difference is modest, it reflects the altered intermolecular interactions resulting from the ortho,ortho'-disubstitution pattern, which can influence crystallization behavior and solid-state handling .

Solid-State Handling Crystallization Physical Properties

Synthetic Utility: 2,6-Bis(dimethylamino)benzonitrile as a Proteomics Scaffold vs. Generic Benzonitriles

2,6-Bis(dimethylamino)benzonitrile is specifically utilized as a specialty product in proteomics research applications, serving as a scaffold for molecular linking and library synthesis . Its application is driven by the unique combination of the nitrile (a potential warhead) and two dimethylamino groups (which can participate in hydrogen bonding or act as handles for further derivatization), a combination not present in simpler benzonitriles like benzonitrile itself or 4-cyanophenol .

Proteomics Chemical Biology Fragment-Based Drug Discovery

Validated Application Scenarios for 2,6-Bis(dimethylamino)benzonitrile Procurement


Fluorescent Probe Development Leveraging Dual Emission

Researchers developing fluorescent sensors or probes for detecting free radicals or cations can utilize 2,6-Bis(dimethylamino)benzonitrile's unique dual fluorescence signature. The presence of two distinct emission bands (LE and CT) provides a ratiometric readout that is less sensitive to variations in probe concentration or excitation intensity compared to single-emission probes, making it valuable for quantitative sensing in complex environments .

Synthesis of Sterically Hindered Catalysts and Ligands

The ortho,ortho'-disubstitution pattern of 2,6-Bis(dimethylamino)benzonitrile creates a sterically demanding environment around the nitrile group. This makes it an ideal building block for constructing ligands and catalysts where controlled steric hindrance is required to tune reactivity, selectivity, or stability in transition metal complexes. The compound's structure prevents undesired side reactions and can enforce specific coordination geometries [1].

Fragment-Based Drug Discovery and Proteomics Scaffold

2,6-Bis(dimethylamino)benzonitrile serves as a privileged fragment for fragment-based drug discovery, particularly in proteomics applications. The nitrile group can act as a covalent warhead targeting cysteine residues, while the dimethylamino groups offer additional binding interactions or synthetic handles for elaboration. This compound is specifically marketed for use in generating compound libraries for biological screening, a function that cannot be fulfilled by simpler benzonitrile derivatives .

Mechanistic Studies of Intramolecular Charge Transfer

The well-documented dual fluorescence of 2,6-Bis(dimethylamino)benzonitrile makes it a key model compound for investigating the mechanisms of intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) states. Its photophysical behavior is central to understanding excited-state dynamics in donor-acceptor systems, and it is widely used in both experimental and theoretical studies aimed at developing new optoelectronic materials [2].

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